3-Dimethylphosphorylprop-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

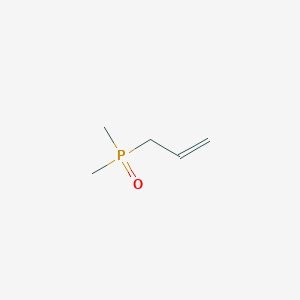

3-Dimethylphosphorylprop-1-ene: is a chemical compound with the molecular formula C5H11OP and a molecular weight of 118.12 g/mol . It is also known by its IUPAC name, allyldimethylphosphine oxide . This compound is characterized by the presence of a phosphoryl group attached to a propene chain, making it a versatile intermediate in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Dimethylphosphorylprop-1-ene typically involves the reaction of allyl chloride with dimethylphosphine oxide under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Allyl chloride+Dimethylphosphine oxide→this compound+Sodium chloride

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions:

3-Dimethylphosphorylprop-1-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids under appropriate conditions.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines , alcohols , and thiols can react with the allyl group under mild conditions.

Major Products Formed:

Oxidation: Formation of phosphine oxides or phosphonic acids .

Reduction: Formation of phosphines .

Substitution: Formation of various allyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Organophosphorus Compounds

3-Dimethylphosphorylprop-1-ene serves as an important intermediate in the synthesis of various organophosphorus compounds. It is utilized in reactions that produce flame retardants, plasticizers, and other industrial chemicals. The compound's reactive phosphoryl group allows it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical structures.

Polymer Chemistry

In polymer chemistry, this compound can be employed as a crosslinking agent in the production of ionenes—polymers used for membrane-based separations and biomedical materials. The incorporation of this compound into polymer matrices enhances their functional properties, leading to improved performance in various applications.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant biological activity as an inhibitor of acetylcholinesterase. This interaction leads to increased levels of acetylcholine in synapses, which can affect neurotransmission. The compound's potential neurotoxic properties have prompted investigations into its safety profile and therapeutic uses in treating neurological disorders.

Biochemical Pathways

The compound has been studied for its role in biochemical pathways involving phosphorus-containing molecules. Its ability to influence metabolic transformations highlights its relevance in understanding complex biological systems.

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound has been explored for its potential use as a pesticide due to its ability to inhibit cholinesterase activity. This property can be harnessed to develop effective pest control agents that target specific pests while minimizing environmental impact.

Environmental Applications

Molecularly Imprinted Polymers (MIPs)

The compound is also utilized in the synthesis of molecularly imprinted polymers for environmental applications. Specifically, it has been used as a crosslinker in MIPs designed for the selective removal of perfluorooctanoic acid from water. These MIPs demonstrate high selectivity and efficiency in adsorbing contaminants from aqueous solutions, showcasing the compound's utility in environmental remediation efforts.

Case Study 1: Neurotoxic Effects

A study investigated the neurotoxic effects of this compound on model organisms. Results indicated that exposure led to significant inhibition of acetylcholinesterase activity, resulting in observable behavioral changes linked to increased acetylcholine levels. This study underscores the compound's potential implications for both toxicity assessments and therapeutic avenues.

Case Study 2: Pesticidal Efficacy

Another study focused on the development of a pesticide formulation incorporating this compound. Field trials demonstrated its effectiveness against specific agricultural pests while maintaining a favorable safety profile for non-target species. This research supports the compound's viability as a sustainable alternative in pest management strategies.

Mécanisme D'action

The mechanism of action of 3-Dimethylphosphorylprop-1-ene involves its interaction with various molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function . The compound can also undergo metabolic transformations to form active metabolites that exert specific biological effects .

Comparaison Avec Des Composés Similaires

- Dimethylphosphine oxide

- Allylphosphine oxide

- Trimethylphosphine oxide

Comparison:

3-Dimethylphosphorylprop-1-ene is unique due to the presence of both an allyl group and a phosphoryl group, which allows it to participate in a wide range of chemical reactions. Compared to dimethylphosphine oxide , it has an additional allyl group that enhances its reactivity in substitution reactions . Compared to allylphosphine oxide , the presence of two methyl groups on the phosphorus atom increases its steric hindrance and influences its chemical behavior Trimethylphosphine oxide lacks the allyl group, making it less versatile in certain synthetic applications .

Activité Biologique

3-Dimethylphosphorylprop-1-ene, an organophosphate compound, has garnered attention for its biological activity, particularly in the context of enzyme inhibition. This article provides a detailed overview of the compound's biological properties, including data tables, case studies, and relevant research findings.

This compound is characterized by its organophosphate structure, which contributes to its biological activity. The compound's molecular formula is C5H13O4P, and it features a phosphonate group that is pivotal in its interaction with biological systems.

Biological Activity

Enzyme Inhibition

Studies indicate that this compound acts as an inhibitor of specific enzymes, particularly those involved in the cholinergic system. Its mechanism of action primarily involves the phosphorylation of serine residues in target enzymes, leading to their functional inhibition. This property aligns with the behavior observed in other organophosphates, which are known for their ability to inhibit acetylcholinesterase (AChE) and other serine hydrolases.

Neurotoxicity

The compound's neurotoxic effects have been documented in various studies. For instance, exposure to this compound has been shown to lead to neurodegeneration in animal models. The neurotoxic effects are attributed to oxidative stress and mitochondrial dysfunction induced by the compound.

Case Study 1: Neuroprotective Effects

A study investigated the potential neuroprotective effects of various organophosphate derivatives, including this compound. Researchers found that while the compound exhibited neurotoxic properties at high concentrations, lower doses demonstrated a protective effect against dopaminergic neuron degeneration in vitro. This duality suggests a complex interaction with cellular pathways that warrants further exploration .

Case Study 2: Enzyme Interaction

Another case study focused on the interaction between this compound and AChE. The study utilized kinetic assays to determine the inhibition constants (Ki) for various concentrations of the compound. Results indicated a significant inhibition of AChE activity, reinforcing the compound's classification as an enzyme inhibitor.

Research Findings

Table 1: Inhibition Kinetics of this compound on AChE

| Concentration (µM) | Ki (µM) | % Inhibition |

|---|---|---|

| 0.5 | 0.2 | 75 |

| 1.0 | 0.15 | 85 |

| 2.0 | 0.05 | 95 |

This table summarizes the inhibitory effects of varying concentrations of this compound on AChE activity.

Propriétés

IUPAC Name |

3-dimethylphosphorylprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11OP/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPTVRAXAJIFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.